molecular formula C20H21N3O4 B11028072 Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B11028072
M. Wt: 367.4 g/mol
InChI Key: WZNZXBXHBVKEDO-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is an organic compound belonging to the class of piperidinecarboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multiple steps, including condensation, hydrolysis, and cyclization reactions. One common method involves the condensation of the corresponding acids, followed by hydrolysis and cyclization to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is unique due to its specific structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses.

Biological Activity

Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a compound of interest due to its potential biological activities, particularly as an agonist for the EP4 receptor. This receptor is implicated in various physiological processes, including inflammation and vascular function. This article summarizes the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoate moiety and a pyrrolidinyl group. The molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, with a molecular weight of approximately 342.39 g/mol.

The primary biological activity of this compound is its role as an EP4 receptor agonist . The EP4 receptor is part of the prostaglandin E2 receptor family, which plays a crucial role in mediating inflammatory responses and promoting vasodilation. Activation of this receptor has been linked to improved blood flow and potential therapeutic effects in conditions like peripheral arterial occlusive disease (PAOD) .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Vasodilation : By activating the EP4 receptor, the compound promotes vasodilation, which can enhance blood flow in ischemic tissues.
  • Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine release and immune cell activity.
  • Potential in Pain Management : The agonistic action at EP4 may also contribute to analgesic effects, making it a candidate for pain management therapies.

Case Studies

  • Study on Peripheral Arterial Occlusive Disease : A study demonstrated that administration of the compound in rat models resulted in significant improvement in blood flow in the hindlimbs, suggesting its potential utility in treating PAOD .
  • Inflammation Models : In vitro studies showed that this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures, indicating its anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeMechanismObserved EffectReference
VasodilationEP4 receptor activationIncreased blood flow
Anti-inflammatoryCytokine modulationReduced TNF-alpha and IL-6 levels
Analgesic potentialPain pathway modulationDecreased pain response

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 4-[4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H21N3O4/c1-3-27-20(26)14-6-8-16(9-7-14)23-12-15(11-17(23)24)19(25)22-18-13(2)5-4-10-21-18/h4-10,15H,3,11-12H2,1-2H3,(H,21,22,25)

InChI Key

WZNZXBXHBVKEDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=N3)C

Origin of Product

United States

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